N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide involves multiple steps, including the formation of intermediates and the final coupling reaction. One common synthetic route involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate to form 5-substituted benzo[d]thiazole-2-carboxylate . This intermediate is then coupled with 3-carbamoyl-5-phenylthiophene-2-carboxylic acid under appropriate reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an inhibitor of specific enzymes and receptors, making it a potential candidate for drug development. In medicine, benzothiazole derivatives have been investigated for their anti-tubercular, anti-inflammatory, and anticancer activities . In industry, these compounds are used in the development of new materials and as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is involved in the progression of various cancers . The compound may also interact with other proteins and enzymes, leading to its diverse biological effects. Molecular docking studies have provided insights into the binding interactions and the three-dimensional geometrical view of the ligand binding to their protein receptor .
Comparison with Similar Compounds
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide can be compared with other benzothiazole and thiophene derivatives. Similar compounds include N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides These compounds share structural similarities but differ in their specific substituents and biological activities
Properties
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S2/c20-16(23)12-10-15(11-6-2-1-3-7-11)26-18(12)22-17(24)19-21-13-8-4-5-9-14(13)25-19/h1-10H,(H2,20,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMUOMSEKVZPJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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